

# Synthesis of 7-Fluorochroman-4-one: An Experimental Protocol

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## Compound of Interest

Compound Name: **7-Fluorochroman-4-one**

Cat. No.: **B047714**

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This document provides a detailed experimental protocol for the synthesis of **7-Fluorochroman-4-one**, a valuable intermediate in medicinal chemistry and drug discovery. The outlined procedure is based on established synthetic methodologies for analogous chromanone structures, primarily involving a Friedel-Crafts acylation followed by an intramolecular cyclization.

## Introduction

Chroman-4-one scaffolds are privileged structures in the development of therapeutic agents. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability and binding affinity. This protocol details a practical approach for the preparation of **7-Fluorochroman-4-one**, starting from the readily available 3-fluorophenol.

## Overall Reaction Scheme

The synthesis is a two-step process:

- Friedel-Crafts Acylation: 3-Fluorophenol is acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one.

- **Intramolecular Cyclization:** The intermediate is then treated with a base (e.g., sodium hydroxide) to facilitate an intramolecular Williamson ether synthesis, leading to the formation of the chromanone ring.

## Experimental Protocol

### Materials and Reagents

Reagent/Material	Grade	Supplier
3-Fluorophenol	Reagent	Sigma-Aldrich
3-Chloropropionyl chloride	Reagent	Sigma-Aldrich
Aluminum chloride (anhydrous)	Reagent	Sigma-Aldrich
Dichloromethane (DCM, anhydrous)	ACS	Fisher Scientific
Sodium hydroxide (NaOH)	ACS	VWR
Hydrochloric acid (HCl), concentrated	ACS	Fisher Scientific
Ethyl acetate	HPLC	Fisher Scientific
Hexanes	HPLC	Fisher Scientific
Anhydrous magnesium sulfate	Reagent	Sigma-Aldrich
Deionized water		

### Step 1: Synthesis of 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of 3-fluorophenol).
- Cool the suspension to 0 °C in an ice bath.

- In the dropping funnel, prepare a solution of 3-fluorophenol (1.0 eq) and 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM (5 mL per gram of 3-fluorophenol).
- Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase.
- Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (5 mL per gram of aluminum chloride).
- Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

## Step 2: Synthesis of 7-Fluorochroman-4-one

- Dissolve the crude 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one from Step 1 in a 2 M aqueous solution of sodium hydroxide (20 mL per gram of crude product).
- Heat the mixture to 80-90 °C and stir for 2-4 hours. The progress of the intramolecular cyclization can be monitored by TLC.[1][2]
- After the reaction is complete, cool the mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.
- Extract the product with ethyl acetate (3 x 30 mL).
- Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **7-Fluorochroman-4-one**.

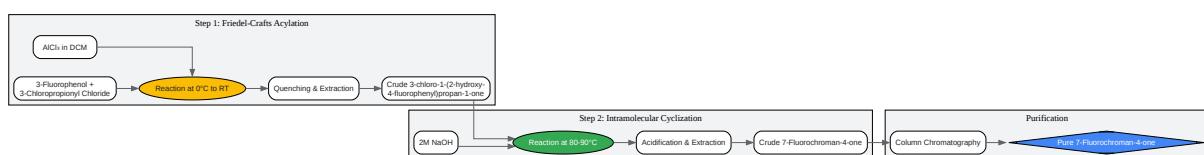
## Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The fractions containing the pure product are combined and the solvent is evaporated to yield **7-Fluorochroman-4-one** as a solid.

## Characterization Data

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>7</sub> FO <sub>2</sub>
Molecular Weight	166.15 g/mol
Appearance	White to off-white solid
Melting Point	46-50 °C[3]

## Experimental Workflow Diagram



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Caption: Synthetic workflow for **7-Fluorochroman-4-one**.

## Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- Aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
- 3-Chloropropionyl chloride is a corrosive and lachrymatory substance.
- Concentrated acids and bases are corrosive and should be handled with caution.

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## References

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